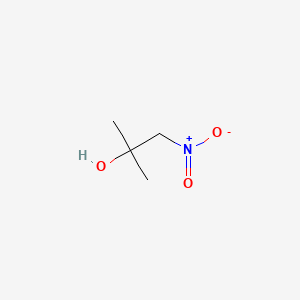

2-methyl-1-nitropropan-2-ol

Description

Properties

IUPAC Name |

2-methyl-1-nitropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(2,6)3-5(7)8/h6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOMQHQMUGNBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202877 | |

| Record name | 2-Propanol, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-98-3 | |

| Record name | 2-Methyl-1-nitro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-nitro-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC17680 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 2-methyl-1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1-NITRO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LHB74BE5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method involves the base-catalyzed condensation of 2-nitropropane with formaldehyde. This reaction proceeds via a nitroaldol (Henry) mechanism, where the nitroalkane acts as a nucleophile, attacking the carbonyl carbon of formaldehyde to form the β-nitro alcohol. Critical parameters include:

-

Molar Ratio : A near-equimolar ratio of 2-nitropropane to formaldehyde (0.9:1 to 1.1:1) is essential to maximize yield and minimize side products.

-

Catalyst : Inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in catalytic amounts (1–10 milliequivalents per mole of 2-nitropropane).

-

Temperature and pH : The reaction occurs at 40–58°C under mildly basic conditions (pH 7–11), with optimal results observed at pH 8–9.

Neutralization and Crystallization

Post-reaction, the mixture is neutralized to pH 4–5 using stearic acid or hydrochloric acid at 55°C to stabilize the product. Crystallization is achieved by cooling the solution to ambient temperature or employing an inert gas stream to evaporate residual water and volatile impurities. This yields a fine white powder with ≥95% purity and melting points around 88°C.

Example Procedure from Patent US4241226A

A mixture of 2-nitropropane (90.5 g, 1 mole), aqueous formaldehyde (8.7 g, 0.08 moles), NaOH (1.2 g, 0.008 moles), and polyoxymethylene (29.8 g, 0.97 moles) is agitated at 50°C for 1 hour. After neutralization with stearic acid, cooling under air agitation produces 112.6 g (92% yield) of crystalline product.

Nitrooxylation of Isopropanol with Sodium Nitrite and Paraformaldehyde

Reaction Pathway

An alternative route utilizes isopropanol, sodium nitrite (NaNO₂), and paraformaldehyde under acidic conditions. While the exact mechanism remains unclear, it likely involves the in situ generation of nitrous acid (HNO₂), which facilitates the oxidation or nitration of isopropanol derivatives.

Optimization Parameters

-

Reactant Ratios : Paraformaldehyde is used in 1–5-fold excess relative to isopropanol, while sodium nitrite is added in 1–3-fold excess relative to paraformaldehyde.

-

Temperature and Time : Reactions proceed at 0–25°C over 4–14 hours, favoring slower kinetics to avoid over-nitration.

-

Workup : The crude product is extracted with dichloromethane, washed with sodium carbonate and water, and concentrated to isolate 2-nitro-2-methyl-1-propanol.

Comparative Analysis of Synthesis Methods

Industrial Applications and Process Optimization

The formaldehyde condensation method is preferred for large-scale production due to its solvent-free conditions and high yields. Key industrial adaptations include:

-

Continuous Crystallization : Patent US4241226A describes a trough system with Archimedean screws to cool, dry, and crystallize the product continuously, achieving 91% yield at 15°C.

-

Recycling Unreacted Oxime : In related syntheses, unreacted intermediates like isobutyraldehyde oxime are recovered and reused, improving overall atom economy .

Chemical Reactions Analysis

2-Methyl-1-nitropropan-2-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 2-amino-2-methyl-1-propanol (AMP-95) using hydrogenation.

Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen, catalysts (such as palladium or platinum), and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include 2-amino-2-methyl-1-propanol and various oxidized derivatives .

Scientific Research Applications

Synthesis and Properties

2-Methyl-1-nitropropan-2-ol can be synthesized through the reaction of 2-nitropropane with formaldehyde in the presence of a basic catalyst. The process typically yields high-purity crystalline forms of the compound. The reaction conditions involve maintaining a specific pH and temperature to optimize yield and purity. For instance, using sodium hydroxide as a catalyst in an aqueous medium allows for effective formation of the desired compound, achieving yields greater than 95% under controlled conditions .

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 119.12 g/mol

- Melting Point: Approximately 88 °C

Adhesion Agents

One of the primary applications of this compound is as an adhesion agent in the manufacturing of tires. Its chemical properties enhance the bonding strength between rubber components, improving durability and performance under various conditions. Studies have shown that incorporating this compound into tire formulations significantly increases adhesion properties compared to traditional adhesives .

Biocides

The compound also exhibits bactericidal properties, making it useful in agricultural and industrial applications as a biocide. It can effectively inhibit bacterial growth, which is crucial in preserving agricultural products and preventing spoilage during storage .

Chemical Intermediate

In organic synthesis, this compound serves as an intermediate for producing other chemical compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in further chemical transformations, expanding its utility in synthetic pathways .

Environmental Chemistry

Research has investigated the atmospheric degradation of related compounds like 2-amino-2-methyl-1-propanol, providing insights into the environmental impact of nitroalcohols. Understanding these degradation pathways is essential for assessing the ecological safety of using such compounds in industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-methyl-1-nitropropan-2-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other biomolecules. The hydroxyl group allows for hydrogen bonding and other interactions with biological targets. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are compared due to shared functional groups or structural motifs:

| Compound | CAS | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2-Methyl-1-nitropropan-2-ol | Not available | C₄H₉NO₃ | Nitro (C1), hydroxyl and methyl (C2) |

| 2-Methyl-2-nitro-1-propanol | 76-39-1 | C₄H₉NO₃ | Nitro and methyl (C2), hydroxyl (C1) |

| 2-Nitropropane | 79-46-9 | C₃H₇NO₂ | Secondary nitro group (C2) |

| 1-Nitropropane | 108-03-2 | C₃H₇NO₂ | Primary nitro group (C1) |

Key Structural Distinctions :

- Branching: 2-Methyl-2-nitro-1-propanol has a tertiary carbon (C2) bearing both nitro and methyl groups, whereas 2-nitropropane and 1-nitropropane lack hydroxyl groups and are less branched .

- Functional Groups : The hydroxyl group in nitro alcohols increases polarity and water solubility compared to nitroalkanes .

Toxicity and Occupational Exposure Limits (OELs)

| Compound | LD₅₀ (Rat, Oral) | OEL (ppm) | Genotoxicity (Ames Test) | Primary Toxic Effects |

|---|---|---|---|---|

| 2-Methyl-2-nitro-1-propanol | 845–1480 mg/kg | 0.8 | Negative | Eye irritation |

| 2-Nitropropane | 720 mg/kg | 10 | Positive | Hepatotoxicity, carcinogenicity |

| 1-Nitropropane | 1100 mg/kg | 25 | Limited data | Respiratory irritation |

Insights :

- Acute Toxicity: 2-Methyl-2-nitro-1-propanol exhibits lower acute toxicity (higher LD₅₀) compared to 2-nitropropane, likely due to reduced metabolic activation from its branched structure .

- OEL Derivation: The OEL for 2-methyl-2-nitro-1-propanol (0.8 ppm) was extrapolated using a 10-fold uncertainty factor from 2-nitropropane data, accounting for metabolic differences in branched nitro compounds .

Physicochemical Properties

| Property | 2-Methyl-2-nitro-1-propanol | 2-Nitropropane |

|---|---|---|

| Molecular Weight | 119.12 g/mol | 105.09 g/mol |

| Physical State | Solid | Liquid |

| Melting Point | 90°C | -93°C |

| Water Solubility | 350 g/L (20°C) | 1.7% (20°C) |

Implications :

Biological Activity

2-Methyl-1-nitropropan-2-ol (CAS Number: 5447-98-3) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and a hydroxyl group (-OH) attached to a branched carbon chain. Its molecular formula is . The presence of both functional groups contributes to its unique reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates, which may interact with enzymes and other biomolecules, influencing various metabolic pathways.

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding, enhancing the compound's interaction with biological targets such as proteins and nucleic acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for applications in pharmaceuticals and disinfectants .

- Enzyme Interaction : The compound has been studied for its potential to interact with specific enzymes, which could lead to inhibitory effects on certain biochemical pathways.

- Toxicological Profile : Understanding the toxicity of this compound is crucial for evaluating its safety in various applications. Studies indicate that while it has potential therapeutic benefits, careful consideration of its toxicity is necessary .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Case Study 2: Enzyme Inhibition

In another study, the interaction of this compound with cytochrome P450 enzymes was analyzed. The compound was found to inhibit enzyme activity at certain concentrations, indicating its potential as a lead compound for drug development.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 70 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Nitro-2-methyl-1-propanol | Similar nitro group | Antimicrobial |

| 3-Methyl-1-nitrobutan-2-ol | Different carbon backbone | Enzyme interaction studies |

| 2-Amino-2-methyl-1-propanol | Reduced form | Potentially less toxic |

Q & A

Q. What are the key toxicological effects of 2-methyl-1-nitropropan-2-ol observed in animal studies?

Acute toxicity studies in rats report an oral LD50 of 845–1480 mg/kg, with primary effects including eye irritation and no observed genotoxicity in Ames assays . These findings suggest moderate acute toxicity, necessitating precautions to avoid direct ocular exposure.

Q. What synthetic routes are commonly employed for the preparation of nitro alcohols like this compound?

While direct synthesis data for this compound are limited, analogous nitro alcohols (e.g., 2-methyl-2-nitro-1-propanol) are synthesized via nitroparaffin reactions with aldehydes like formaldehyde, yielding branched nitro alcohols . Methodological adjustments, such as solvent selection and temperature control, are critical to optimizing yield and purity.

Q. What occupational exposure limits (OELs) are recommended for this compound?

A provisional OEL of 0.8 ppm is recommended, derived by applying an uncertainty factor (UF) of 10 to surrogate compounds (e.g., 2-nitropropane) due to structural differences (e.g., tertiary branching), which may alter metabolic pathways . Researchers should use real-time air monitoring and engineering controls (e.g., fume hoods) to comply with this limit.

Q. What safety protocols are essential for handling this compound in the laboratory?

Based on acute toxicity data, researchers should:

- Use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact.

- Employ local exhaust ventilation to minimize inhalation risks.

- Store the compound in a cool, dry area away from oxidizers .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data between this compound and its structural analogues?

When surrogate data (e.g., from 2-nitropropane) are used, apply uncertainty factors (UFs) to account for structural variations. For example, a UF of 10 was used to extrapolate OELs for branched nitro compounds due to metabolic differences caused by tertiary carbon branching . Cross-validation using in vitro assays (e.g., hepatocyte metabolism studies) can further resolve discrepancies.

Q. What methodological considerations are critical when designing assays to assess the genotoxic potential of nitro alcohols?

Key considerations include:

- Incorporating metabolic activation systems (e.g., S9 liver fractions) in Ames tests to detect pro-mutagens.

- Testing a range of concentrations (e.g., 0.1–5000 µg/plate) to identify dose-dependent effects.

- Comparing results against structurally similar nitro compounds (e.g., 2-methyl-2-nitro-1-propanol, which showed no genotoxicity in Ames assays) .

Q. How does carbon chain branching influence the metabolic pathways and toxicity profiles of nitro compounds?

Tertiary branching (e.g., in this compound) reduces metabolic oxidation rates compared to linear analogues (e.g., 2-nitropropane), potentially altering toxicokinetics. This structural feature may prolong systemic exposure, necessitating longer-term toxicity studies to evaluate chronic effects .

Q. What analytical techniques are most effective for validating the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.